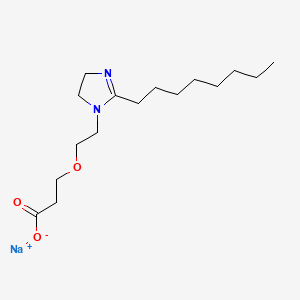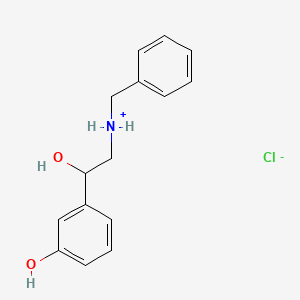
S-Ethyl ethylphosphonothioamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl ethylphosphonothioamidate is an organophosphorus compound with the molecular formula C4H12NOPS. This compound is characterized by the presence of a phosphonothioamidate group, which includes phosphorus, sulfur, nitrogen, and ethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl ethylphosphonothioamidate typically involves the reaction of ethylphosphonothioic dichloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5P(S)Cl2 + 2C2H5NH2 → C4H12NOPS + 2HCl
This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl ethylphosphonothioamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioates.
Reduction: It can be reduced to form phosphonothioamides.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonothioate and phosphonothioamide derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
S-Ethyl ethylphosphonothioamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of S-Ethyl ethylphosphonothioamidate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Ethyl ethylphosphonamidothioate
- S-Methyl methylphosphonothioamidate
- S-Propyl propylphosphonothioamidate
Uniqueness
S-Ethyl ethylphosphonothioamidate is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
26350-28-7 |
|---|---|
Formule moléculaire |
C4H12NOPS |
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
[amino(ethylsulfanyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H12NOPS/c1-3-7(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) |
Clé InChI |
BIHHIFKEHSUGQL-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(N)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
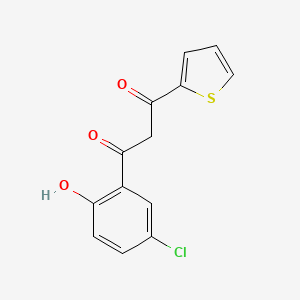
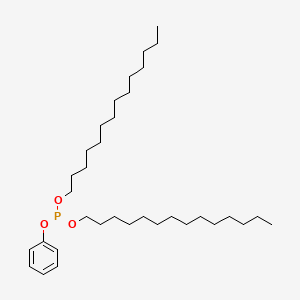
![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
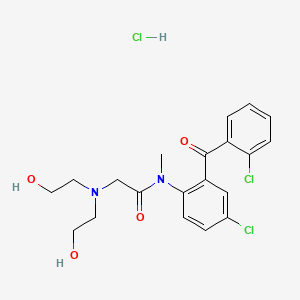
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)

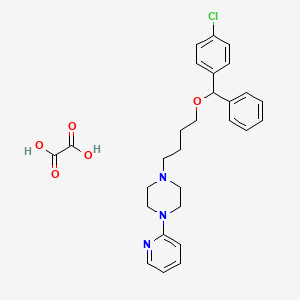
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
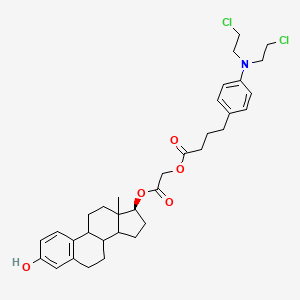
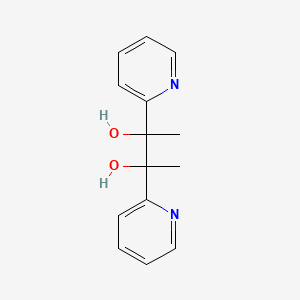
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
